molecular formula C7H4Cl2N2O4S B13286481 4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B13286481
M. Wt: 283.09 g/mol
InChI Key: IKWXKELPJDFGFQ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a chemical compound with the molecular formula C7H4Cl2N2O4S. It is a member of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, pharmaceuticals, and industrial processes. This compound is characterized by the presence of two chlorine atoms, a sulfonamide group, and a benzoxazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves the reaction of 2-aminophenol with chlorosulfonic acid, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like sulfuric acid or phosphoric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The benzoxazole ring can interact with DNA or proteins, affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole: Lacks the sulfonamide group, resulting in different chemical properties and applications.

    2-Aminobenzoxazole: Contains an amino group instead of chlorine atoms, leading to different reactivity and biological activities.

    Benzoxazole-5-sulfonamide: Similar structure but without the chlorine atoms, affecting its chemical behavior and uses.

Uniqueness

4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is unique due to the presence of both chlorine atoms and a sulfonamide group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H4Cl2N2O4S

Molecular Weight

283.09 g/mol

IUPAC Name

4,6-dichloro-2-oxo-3H-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C7H4Cl2N2O4S/c8-2-1-3-5(11-7(12)15-3)4(9)6(2)16(10,13)14/h1H,(H,11,12)(H2,10,13,14)

InChI Key

IKWXKELPJDFGFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)S(=O)(=O)N)Cl)NC(=O)O2

Origin of Product

United States

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